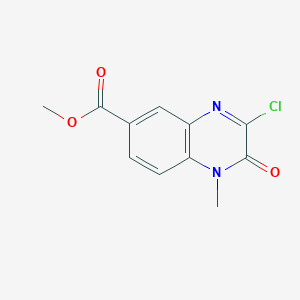

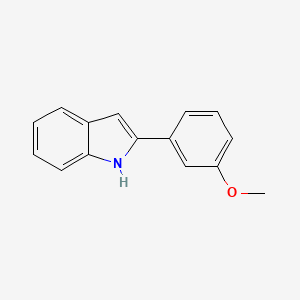

Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl chlorooxoacetate is a compound that has been used as an oxidation reagent . It has a molecular weight of 122.51 and its linear formula is ClCOCOOCH3 .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For instance, the structure of the synthesized compound 6-methyl-4- [1- (2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. For example, phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one can undergo a multicomponent reaction to form a novel compound .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For instance, the properties of Methyl chlorooxoacetate include a refractive index of n20/D 1.419 (lit.), boiling point of 118-120 °C (lit.), and density of 1.332 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate and its derivatives are pivotal in synthetic chemistry, enabling the construction of complex molecules through various reactions. This compound's reactivity with nucleophilic reagents forms a cornerstone for synthesizing arylamino and mercaptoacetic acid derivatives. It undergoes reactions with aromatic amines in basic mediums to form 2-arylamino-3-methylquinoxalines, showcasing its versatility in creating compounds with potential biological activities (Badr et al., 1983). Similarly, the hydrolysis reactions of related quinoxaline derivatives provide insights into their stability and the influence of tautomerism between enamine and ketimine forms on their chemical behavior (Iwanami et al., 1964).

Chromatographic Applications The use of methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate derivatives extends into analytical chemistry, particularly in the derivatization and assay of methylglyoxal. This application is crucial for understanding the role of methylglyoxal in biological systems, where precise quantification is necessary for linking its presence to various biochemical processes. Techniques involving derivatization with specific diamines to form stable quinoxaline derivatives are employed in liquid chromatographic assays, underscoring the compound's utility in sensitive and specific analytical methodologies (McLellan & Thornalley, 1992).

Pharmacological Investigations While explicit connections to pharmacological research involving the exact molecule of interest may not be directly available, related quinoxaline derivatives have been explored for their biological activities. These investigations aim to leverage the structural properties of quinoxalines, such as their ability to interact with biological targets, to develop new therapeutic agents. For example, derivatives have shown promise in antimicrobial activity studies, indicating the potential of quinoxaline compounds in drug discovery and development processes (Singh et al., 2010).

Mecanismo De Acción

The mechanism of action of a compound is usually determined by its biological activity. For instance, the compound 6-methyl-4- [1- (2-substitified-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester showed promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-chloro-1-methyl-2-oxoquinoxaline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-14-8-4-3-6(11(16)17-2)5-7(8)13-9(12)10(14)15/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGFPYCUCUFJDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)N=C(C1=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2680129.png)

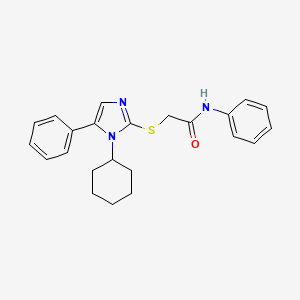

![2-(benzylthio)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2680131.png)

![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)

![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)

amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)

![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)

![2-({4-[(4-Nitrophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2680149.png)

![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)

![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)